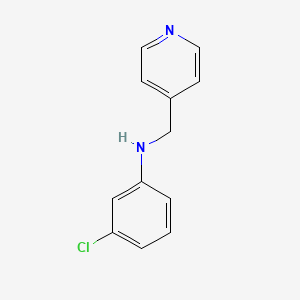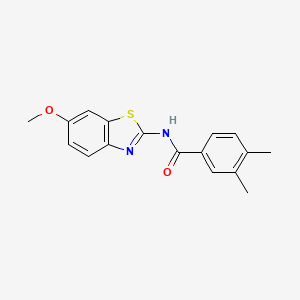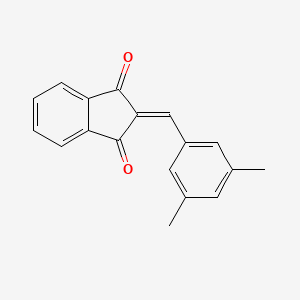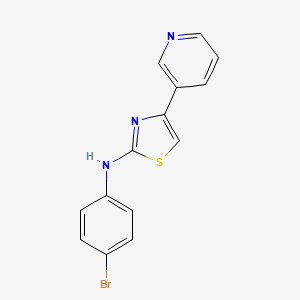
(3-chlorophenyl)(4-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to “(3-chlorophenyl)(4-pyridinylmethyl)amine” often involves complex reactions including cyclization and substitution processes. For instance, studies have shown that cyclization of certain precursors in the presence of catalysts like Ni(NO3)2 can lead to structurally similar compounds, highlighting a method that could potentially be applied to the synthesis of “(3-chlorophenyl)(4-pyridinylmethyl)amine” (H. Repich et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to “(3-chlorophenyl)(4-pyridinylmethyl)amine” reveals intricate details about their arrangement and bonding. For example, X-ray diffraction studies provide insights into the crystalline structure and hydrogen bonding patterns, contributing to the understanding of molecular geometry and stability (A. Adeleke & B. Omondi, 2022).
Chemical Reactions and Properties
The chemical behavior of “(3-chlorophenyl)(4-pyridinylmethyl)amine” can be inferred from reactions involving similar compounds. These reactions often include interactions with ligands, demonstrating the compound’s potential in forming complex structures with metal ions, which could be pivotal in catalysis and material science (Philip W. Dyer et al., 2005).
Physical Properties Analysis
The physical properties, such as crystalline structure, melting points, and solubility, are critical for understanding the applications and handling of “(3-chlorophenyl)(4-pyridinylmethyl)amine”. Studies on related compounds have utilized X-ray crystallography and spectroscopic methods to elucidate these properties, providing a basis for predicting the behavior of “(3-chlorophenyl)(4-pyridinylmethyl)amine” (S. Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties of “(3-chlorophenyl)(4-pyridinylmethyl)amine” can be assessed through studies on reactivity, stability, and reaction mechanisms. Research on similar compounds indicates that substituent groups and molecular structure play a significant role in determining reactivity towards various chemical agents, providing insights into potential chemical transformations and applications (B. Trofimov et al., 2007).
特性
IUPAC Name |
3-chloro-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVGMCYOLTHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5376183 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5650423.png)
![1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)
![6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5650439.png)
![(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650456.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5650464.png)


![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5650486.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)
![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)
![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)

![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)